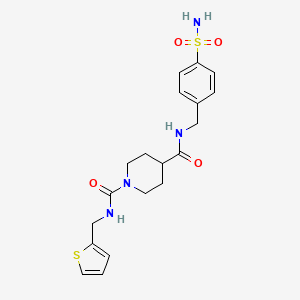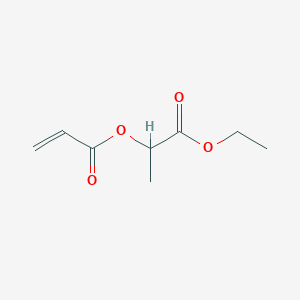
1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: Benzyl chloride.
Reaction: N-alkylation of the pyrrolidine ring.
Conditions: Base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.
Addition of Cyanobutyl Group:
Starting Material: 1-bromobutane and sodium cyanide.
Reaction: Nucleophilic substitution to introduce the cyanobutyl group.
Conditions: Reflux in a solvent like acetonitrile.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions
-
Formation of Pyrrolidine Ring:
Starting Material: A suitable precursor such as 1,4-diketone.
Reaction: Cyclization using ammonia or primary amines under acidic conditions.
Conditions: Reflux in an appropriate solvent like ethanol or toluene.
化学反应分析
Types of Reactions: 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitrile groups to primary amines.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学研究应用
1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes and receptors in biological systems.
Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
1-Benzylpyrrolidine-3-carboxamide: Lacks the cyanobutyl group, potentially altering its biological activity.
N-(1-Cyanobutyl)pyrrolidine-3-carboxamide: Lacks the benzyl group, which may affect its interaction with biological targets.
Uniqueness: 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in similar compounds. The presence of both benzyl and cyanobutyl groups may enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-6-16(11-18)19-17(21)15-9-10-20(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKDZIXEJMHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
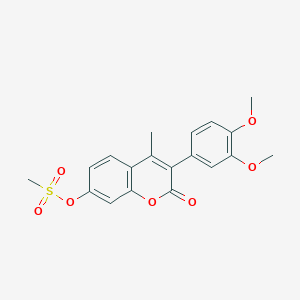
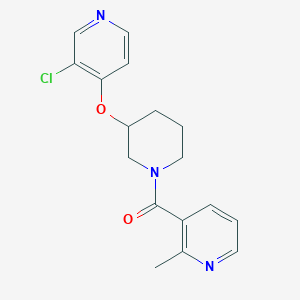
![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2633004.png)
![3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE](/img/structure/B2633005.png)
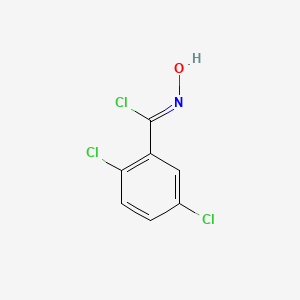
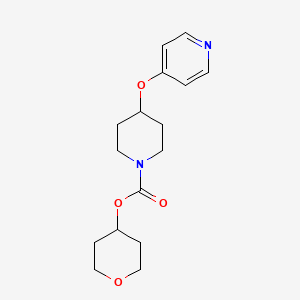
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2633013.png)
![1-(4-butoxyphenyl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2633019.png)
